Liarozole Fumarate

Beschreibung

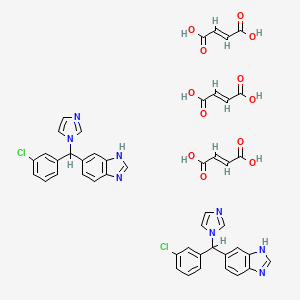

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

145858-52-2 |

|---|---|

Molekularformel |

C46H38Cl2N8O12 |

Molekulargewicht |

965.7 g/mol |

IUPAC-Name |

tris((E)-but-2-enedioic acid);bis(6-[(3-chlorophenyl)-imidazol-1-ylmethyl]-1H-benzimidazole) |

InChI |

InChI=1S/2C17H13ClN4.3C4H4O4/c2*18-14-3-1-2-12(8-14)17(22-7-6-19-11-22)13-4-5-15-16(9-13)21-10-20-15;3*5-3(6)1-2-4(7)8/h2*1-11,17H,(H,20,21);3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+ |

InChI-Schlüssel |

IDTXURCCJVODEQ-VQYXCCSOSA-N |

Isomerische SMILES |

C1=CC(=CC(=C1)Cl)C(N2C=NC=C2)C3=CC4=C(N=CN4)C=C3.C1=CC(=CC(=C1)Cl)C(N2C=NC=C2)C3=CC4=C(N=CN4)C=C3.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |

Kanonische SMILES |

C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

115575-11-6 (Parent) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

liarozole liarozole fumarate liarozole monohydrochloride Liazal R 085246 R 61405 R 75251 R-085246 R-61405 R-75251 R085246 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Liarozole Fumarate: A Deep Dive into its Role in Cellular Differentiation and Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liarozole Fumarate, an imidazole-based compound, has emerged as a significant modulator of cellular processes, primarily through its potent inhibition of retinoic acid metabolism. This technical guide provides a comprehensive overview of Liarozole's mechanism of action and its subsequent effects on cell differentiation and proliferation. By functioning as a retinoic acid metabolism-blocking agent (RAMBA), Liarozole elevates intracellular concentrations of endogenous all-trans-retinoic acid (atRA), a key signaling molecule in numerous physiological and pathological processes.[1] This document collates quantitative data on its efficacy, details key experimental protocols for its study, and presents visual diagrams of its core signaling pathways and experimental workflows to facilitate further research and drug development.

Core Mechanism of Action: Inhibition of Retinoic Acid Catabolism

Liarozole's primary pharmacodynamic effect is the inhibition of the cytochrome P450 (CYP) enzyme system, specifically the CYP26 family of enzymes (CYP26A1, CYP26B1, and CYP26C1).[1] These enzymes are responsible for the catabolism of all-trans-retinoic acid (atRA), a crucial step in maintaining atRA homeostasis.[1] By blocking the 4-hydroxylation of atRA, Liarozole prevents its inactivation, leading to an accumulation of endogenous atRA within cells and tissues.[2][3] This "retinoid-sparing" effect amplifies the natural signaling pathways of retinoic acid, which are integral to regulating gene expression involved in cellular differentiation, proliferation, and apoptosis.

dot

Caption: Liarozole inhibits CYP26A1, leading to increased intracellular atRA and enhanced retinoid signaling.

Quantitative Data on Liarozole's Efficacy

The inhibitory and anti-proliferative effects of Liarozole have been quantified in numerous studies. The following tables summarize key data for easy comparison.

Table 1: Inhibitory Potency of Liarozole

| Enzyme/Process | System | IC50 | Reference |

| P450-mediated RA metabolism | Hamster liver microsomes | 2.2 µM | |

| 4-keto-RA metabolism | Hamster liver microsomes | 1.3 µM | |

| RA metabolism | Rat liver homogenates | 0.14 µM | |

| RA metabolism | Dunning R3327G prostate tumor homogenates | 0.26 µM | |

| RA metabolism | MCF-7 human breast cancer cells | 1.4 µM |

Table 2: Anti-proliferative and Pro-apoptotic Effects

| Cell Line | Cancer Type | Agent(s) | Observed Effect | Reference |

| MCF-7 | Breast Cancer | Liarozole (10⁻⁵ M) | 35% growth inhibition | |

| MCF-7 | Breast Cancer | Liarozole + all-trans-retinoic acid (tRA) | >10-fold enhancement of tRA's anti-proliferative effect | |

| DU145 | Prostate Cancer | Liarozole | Modest effect on cell growth alone | |

| DU145 | Prostate Cancer | Liarozole + Retinoic Acid | Significantly amplified pro-apoptotic actions of RA | |

| DU 145 | Prostate Cancer | Liarozole (1 µM) + 1,25-(OH)₂D₃ (10 nM) | 65% growth inhibition (synergistic effect) |

Table 3: Clinical Efficacy in Dermatological Conditions

| Condition | Study Design | Treatment | Duration | Key Outcome | Reference |

| Severe Psoriasis | Open-label | Oral Liarozole (75-150 mg b.i.d.) | 12 weeks | 77% decrease in PASI score | |

| Lamellar Ichthyosis | Phase II/III, placebo-controlled | Oral Liarozole (75 or 150 mg once daily) | 12 weeks | 41-50% responder rate vs. 11% for placebo | |

| Ichthyosis | Phase II/III, active-controlled | Oral Liarozole (150 mg daily) vs. Acitretin | 12 weeks | Equally effective as acitretin with a trend towards better tolerability |

Detailed Experimental Protocols

Retinoic Acid Metabolism Inhibition Assay

This assay determines the inhibitory potential of Liarozole on CYP26-mediated atRA catabolism.

Methodology:

-

Microsome Preparation: Isolate microsomal fractions from a relevant tissue source (e.g., hamster liver) or use recombinant human CYP26A1 expressed in an appropriate system.

-

Incubation: Pre-incubate the microsomal protein with varying concentrations of this compound in a phosphate buffer (pH 7.4).

-

Reaction Initiation: Initiate the enzymatic reaction by adding a known concentration of all-trans-retinoic acid (often radiolabeled, e.g., [³H]atRA, for ease of detection) and an NADPH-regenerating system.

-

Reaction Termination: After a defined incubation period at 37°C, terminate the reaction by adding a cold organic solvent such as acetonitrile or methanol.

-

Metabolite Separation: Separate the parent atRA from its more polar, hydroxylated metabolites using reverse-phase high-performance liquid chromatography (HPLC).

-

Quantification: Quantify the amount of metabolite formed using a radiodetector or mass spectrometry.

-

Data Analysis: Calculate the percentage of inhibition for each Liarozole concentration and determine the IC50 value.

dot

Caption: Workflow for determining the IC50 of Liarozole on CYP26A1 activity.

Cell Proliferation (MTT) Assay for Synergy Assessment

This protocol is used to evaluate the anti-proliferative effects of Liarozole alone and in combination with other agents like retinoic acid.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of Liarozole, the synergistic agent (e.g., tRA), and combinations of both. Include vehicle-only controls.

-

Incubation: Incubate the cells for a specified period (e.g., 9 days), with media and drug changes every 2-3 days.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. For combination treatments, synergy can be assessed using methods such as the Chou-Talalay method.

Impact on Gene Expression and Cellular Differentiation

By increasing intracellular atRA, Liarozole influences the expression of a host of retinoid-regulated genes. The atRA binds to the retinoic acid receptor (RAR), which forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, modulating their transcription.

This can lead to:

-

Induction of Differentiation Markers: In lamellar ichthyosis, Liarozole treatment has been shown to increase the expression of keratin 4 (KRT4), a marker of epidermal differentiation.

-

Downregulation of Proliferation-Associated Genes: In melanoma cells, retinoic acid treatment, the effect of which is mimicked and enhanced by Liarozole, leads to decreased expression of genes involved in the cell cycle and DNA replication.

-

Modulation of Inflammatory Markers: Studies have shown that retinoid signaling can decrease the expression of pro-inflammatory cytokines like TNF-alpha.

Conclusion and Future Directions

This compound's well-defined mechanism as a RAMBA provides a strong rationale for its therapeutic application in diseases characterized by aberrant cell proliferation and differentiation. Its ability to enhance endogenous retinoid signaling has shown clinical promise in dermatology and oncology. Future research should continue to explore its synergistic potential with other anti-cancer agents and further elucidate the specific gene expression changes it induces in various cell types. The detailed protocols and data presented herein serve as a valuable resource for researchers and drug development professionals aiming to further investigate and harness the therapeutic potential of Liarozole.

References

Liarozole Fumarate: A Technical Guide to its Potential in Cancer Chemoprevention

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liarozole Fumarate, an imidazole-based compound, has emerged as a promising agent in the field of cancer chemoprevention. Its primary mechanism of action involves the inhibition of cytochrome P450 (CYP) enzymes, particularly CYP26A1, which are responsible for the catabolism of all-trans-retinoic acid (atRA). By blocking the degradation of atRA, Liarozole effectively elevates endogenous levels of this potent signaling molecule, leading to the modulation of cellular differentiation, proliferation, and apoptosis. Furthermore, Liarozole exhibits a secondary activity as an aromatase inhibitor, contributing to its anti-cancer potential, especially in hormone-dependent malignancies. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting this compound's role in cancer chemoprevention, with a focus on its mechanism of action, quantitative experimental data, and detailed methodologies.

Mechanism of Action

Liarozole's anti-cancer properties stem from two primary mechanisms:

-

Retinoic Acid Metabolism Blocking Agent (RAMBA): Liarozole is a potent inhibitor of the CYP26 family of enzymes, which are crucial for the breakdown of atRA. This inhibition leads to an accumulation of endogenous atRA within tissues, thereby enhancing the activation of retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These nuclear receptors form heterodimers that bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, regulating their transcription and influencing critical cellular processes like differentiation and apoptosis.

-

Aromatase Inhibition: Liarozole also functions as an inhibitor of aromatase (CYP19A1), the key enzyme responsible for converting androgens to estrogens. This action is particularly relevant in the context of estrogen receptor-positive (ER+) breast cancer, where it can reduce the proliferative stimulus of estrogens.

Signaling Pathway of Liarozole's Action

Quantitative Data Presentation

Table 1: In Vitro Inhibitory Activity of Liarozole

| Target Enzyme | Experimental System | IC50 Value | Reference |

| CYP26A1 | Recombinant Human Enzyme | 3.26 µM | |

| Hamster Liver Microsomes | 2.2 µM | ||

| CYP3A4 | Recombinant Human Enzyme | 1.22 µM | |

| CYP2C8 | Recombinant Human Enzyme | 1.33 µM | |

| Aromatase (CYP19A1) | Not Specified | Potent Inhibitor | |

| 4-keto-RA Metabolism | Hamster Liver Microsomes | 1.3 µM |

Table 2: Preclinical Efficacy of Liarozole in Cancer Cell Lines

| Cell Line | Cancer Type | Treatment | Effect | Reference |

| MCF-7 | Breast Cancer | 10⁻⁵ M Liarozole | 35% inhibition of cell growth. | |

| 10⁻⁸ M atRA + 10⁻⁶ M Liarozole | >10-fold enhancement of atRA's antiproliferative effect. | |||

| 10⁻⁵ M Liarozole | Reduced polar metabolites of atRA by 87%. | |||

| DU145 | Prostate Cancer | Liarozole | Modest effect on cell growth alone. | |

| Liarozole + Retinoic Acid | Significantly amplified pro-apoptotic actions of RA. | |||

| Retinoic Acid | 18% growth inhibition. | |||

| 10T1/2 | Mouse Embryo Fibroblasts | 10⁻¹⁰ M atRA + 10⁻⁵ M Liarozole | 1000-fold potentiation of atRA's ability to inhibit neoplastic transformation. |

Table 3: In Vivo Efficacy of Liarozole

| Animal Model | Cancer Type | Treatment | Effect | Reference |

| Ovariectomized Rats | Vaginal Keratinization Model | 5 mg/kg Liarozole (p.o.) | Increased vaginal atRA from 1.1 to 2.2 ng/200mg tissue. | |

| 20 mg/kg Liarozole (p.o.) | Increased vaginal atRA to 2.6 ng/200mg tissue. | |||

| Rats | Pharmacokinetic Study | 5 mg/kg Liarozole (p.o.) | Increased plasma atRA to 1.4 ng/mL (from <0.5 ng/mL). | |

| 20 mg/kg Liarozole (p.o.) | Increased plasma atRA to 2.9 ng/mL. | |||

| Dunning-G and MatLu Rat Models | Prostate Carcinoma | Liarozole | Reduced tumor growth. |

Table 4: Clinical Trial Data for Liarozole

| Cancer Type | Patient Population | Treatment Regimen | Key Findings | Reference |

| Metastatic Breast Cancer | Postmenopausal, ER-, Tamoxifen-refractory, or Chemotherapy-resistant | 150-300 mg Liarozole twice daily | Response rates: 25% in ER- and tamoxifen-refractory groups; 11% in chemotherapy-resistant group. 87% decrease in plasma estradiol levels after one month. | |

| Hormone-Refractory Prostate Cancer | Stage D | Dose escalation starting at 37.5 mg twice daily (MTD: 300 mg twice daily) | 4 patients had >50% decrease in PSA levels. 2 of 9 patients with measurable disease had partial responses. | |

| Progressive Prostate Cancer | Relapsed after androgen ablation | 150-300 mg Liarozole twice daily | Study 1: 50% of patients had ≥50% reduction in PSA. Study 2: 18% of patients had ≥50% reduction in PSA. | |

| Solid Tumors | General | 45 mg/m² all-trans RA +/- 75-300 mg Liarozole | 300 mg Liarozole partially reversed the decline in atRA plasma AUC after 28 days of continuous RA treatment (from 132 to 243 ng h/mL). |

Experimental Protocols

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is based on the methodology used for MCF-7 human breast cancer cells.

Objective: To assess the effect of Liarozole, alone or in combination with atRA, on the proliferation of cancer cells.

Materials:

-

MCF-7 human breast cancer cells

-

Culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

All-trans-retinoic acid (atRA)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

DMSO

-

96-well plates

Procedure:

-

Seed MCF-7 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Liarozole, atRA, or a combination of both. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for 9 days, with medium changes on days 2, 5, and 7.

-

At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control.

Experimental Workflow: In Vitro Cell Proliferation Assay

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is a general guideline for assessing apoptosis in DU145 prostate cancer cells treated with Liarozole and atRA.

Objective: To quantify the induction of apoptosis.

Materials:

-

DU145 human prostate cancer cells

-

Culture medium

-

This compound

-

All-trans-retinoic acid (atRA)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed DU145 cells and treat with Liarozole, atRA, or a combination for the desired time period.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

In Vivo Xenograft Study

This protocol is a generalized procedure for evaluating the anti-tumor efficacy of Liarozole in a mouse xenograft model.

Objective: To assess the in vivo anti-tumor activity of Liarozole.

Materials:

-

PC-3ML-B2 human prostate carcinoma cells

-

Male SCID mice (6-8 weeks old)

-

This compound

-

Vehicle (e.g., 20% w/v Hydroxypropyl-β-cyclodextrin)

-

Matrigel

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of PC-3ML-B2 cells and Matrigel into the flank of each mouse.

-

Once tumors are palpable, randomize mice into treatment and control groups.

-

Administer Liarozole (e.g., 40 mg/kg) or vehicle daily via oral gavage.

-

Measure tumor dimensions with calipers twice weekly and calculate tumor volume.

-

Monitor animal body weight and general health.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Experimental Workflow: In Vivo Xenograft Study

Retinoic Acid Metabolism Assay (HPLC)

This protocol outlines the general steps to assess the effect of Liarozole on atRA metabolism.

Objective: To quantify the inhibition of atRA metabolism by Liarozole.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

[³H]all-trans-retinoic acid

-

This compound

-

High-Performance Liquid Chromatography (HPLC) system with a UV or radioactivity detector

Procedure:

-

Pre-treat cells with atRA to induce metabolic enzymes.

-

Incubate the cells with [³H]atRA in the presence or absence of Liarozole.

-

After incubation, collect the cell culture supernatant.

-

Extract the retinoids from the supernatant.

-

Analyze the extracted samples by HPLC to separate and quantify atRA and its polar metabolites.

-

Determine the percentage reduction in metabolite formation in the presence of Liarozole.

Conclusion

This compound demonstrates significant potential as a cancer chemopreventive agent through its dual mechanism of inhibiting retinoic acid catabolism and aromatase activity. The preclinical data consistently show its ability to enhance the anti-proliferative and pro-apoptotic effects of retinoic acid in various cancer models. Clinical studies have provided preliminary evidence of its efficacy in breast and prostate cancer. Further research is warranted to fully elucidate its therapeutic index, optimize combination therapies, and identify patient populations most likely to benefit from this targeted approach to cancer chemoprevention. The detailed protocols and quantitative data presented in this guide are intended to facilitate future investigations into the promising role of this compound in oncology.

Methodological & Application

Application Notes and Protocols for Liarozole Fumarate in In Vitro Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liarozole is an imidazole-based compound that functions as a potent inhibitor of cytochrome P450 (CYP) enzymes, particularly CYP26A1.[1] Its primary mechanism of action involves blocking the metabolic degradation of all-trans-retinoic acid (atRA), a critical signaling molecule involved in cell growth, differentiation, and apoptosis.[1][2] By inhibiting atRA catabolism, Liarozole elevates intracellular levels of endogenous retinoic acid, thereby amplifying retinoid signaling pathways.[1][2] This "retinoid-sparing" effect has positioned Liarozole as a compound of interest for therapeutic applications in oncology and dermatology.

These application notes provide detailed protocols for utilizing Liarozole Fumarate in in vitro cell culture studies to investigate its biological effects.

Mechanism of Action

Liarozole's principal pharmacodynamic effect is the inhibition of the metabolic clearance of atRA. It specifically targets the 4-hydroxylation of atRA, a key catabolic step mediated by CYP26A1. This inhibition leads to an accumulation of endogenous atRA within tissues, enhancing retinoid-mediated gene expression. Beyond CYP26A1, Liarozole has also been shown to inhibit other CYP isoforms, including CYP3A4 and CYP2C8. Liarozole is also known to be an aromatase inhibitor.

Signaling Pathway

The following diagram illustrates the mechanism by which Liarozole enhances retinoic acid signaling.

Caption: Liarozole inhibits CYP26A1, preventing atRA breakdown and increasing retinoid signaling.

Quantitative Data Summary

The following tables summarize the inhibitory potency of Liarozole against various enzymes and its effects in combination with all-trans-retinoic acid in cell culture.

| Enzyme Inhibition Data | |||

| Enzyme | System | IC50 | Reference |

| CYP26A1 | Recombinant Human Enzyme | 3.26 µM | |

| CYP3A4 | Recombinant Human Enzyme | 1.22 µM | |

| CYP2C8 | Recombinant Human Enzyme | 1.33 µM | |

| P450-mediated RA metabolism | Hamster Liver Microsomes | 2.2 µM | |

| 4-keto-RA metabolism | Hamster Liver Microsomes | 1.3 µM | |

| RA metabolism | Rat Liver Homogenates | 0.14 µM | |

| RA metabolism | Dunning R3327G Prostate Tumor Homogenates | 0.26 µM |

| In Vitro Cell-Based Assay Data | |||

| Cell Line | Effect | Concentration | Reference |

| MCF-7 | 35% growth inhibition | 10 µM | |

| MCF-7 | 87% reduction of polar RA metabolites | 10 µM | |

| 10T1/2 | Potentiated RA (10⁻¹⁰ M) activity by 1000-fold | 10 µM | |

| 10T1/2 | Completely protected RA (10⁻⁶ M) from catabolism over 48h | 10 µM |

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, light-protecting microcentrifuge tubes

Procedure:

-

It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.

-

To minimize degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.

-

Store the aliquots protected from light. For long-term storage (up to 6 months), -80°C is recommended. For short-term use (up to 1 month), -20°C is suitable.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on the proliferation of cancer cell lines. This protocol is based on studies conducted on MCF-7 human breast cancer cells.

Materials:

-

MCF-7 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

All-trans-retinoic acid (optional, for combination studies)

-

96-well cell culture plates

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

-

Prepare serial dilutions of this compound in complete growth medium. A concentration of 10 µM has been shown to inhibit MCF-7 cell growth by 35%. For combination studies, a Liarozole concentration of 10⁻⁶ M can enhance the antiproliferative effect of 10⁻⁸ M all-trans-retinoic acid.

-

Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound (with or without atRA). Include appropriate vehicle controls (e.g., DMSO).

-

Incubate the cells for the desired period (e.g., 9 days, with medium changes as necessary).

-

At the end of the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Retinoic Acid Metabolism Assay

Objective: To assess the inhibitory effect of this compound on the metabolism of all-trans-retinoic acid in cultured cells. This protocol is based on studies in MCF-7 cells.

Materials:

-

MCF-7 cells

-

Complete growth medium

-

This compound stock solution

-

[³H]all-trans-retinoic acid

-

High-performance liquid chromatography (HPLC) system

-

Scintillation counter

Procedure:

-

Culture MCF-7 cells to near confluency in appropriate culture dishes.

-

Pre-treat the cells with the desired concentration of this compound (e.g., 10 µM) for a specified time.

-

Incubate the cells with [³H]all-trans-retinoic acid for 4 hours.

-

Collect the supernatant (cell culture medium).

-

Analyze the supernatant using HPLC to separate the parent [³H]all-trans-retinoic acid from its polar metabolites.

-

Quantify the amount of radioactivity in the fractions corresponding to the parent compound and the metabolites using a scintillation counter.

-

Calculate the percentage of inhibition of retinoic acid metabolism in the Liarozole-treated cells compared to the control cells.

Experimental Workflow

The following diagram outlines a general experimental workflow for studying the effects of this compound in vitro.

References

Preparing Liarozole Fumarate Solutions for Laboratory Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liarozole Fumarate is a potent, orally active imidazole-based inhibitor of cytochrome P450 (CYP) enzymes, particularly CYP26A1, which is responsible for the metabolism of all-trans-retinoic acid (atRA).[1][2][3] By blocking the 4-hydroxylation of atRA, Liarozole effectively increases the endogenous levels of this critical signaling molecule, leading to a "retinoid-sparing" effect.[1][3] This modulation of retinoic acid signaling underlies its therapeutic potential in various dermatological conditions and cancers. Liarozole has been investigated for its antitumoral properties and its ability to inhibit cell proliferation and induce cell differentiation.

This document provides detailed application notes and protocols for the preparation and use of this compound solutions in a laboratory setting, ensuring accurate and reproducible experimental outcomes.

Data Presentation

Solubility of Liarozole

| Solvent | Solubility | Concentration (mM) | Notes |

| DMSO | 100 mg/mL | 323.88 mM | Hygroscopic DMSO can impact solubility; use newly opened DMSO. Ultrasonic assistance is recommended. |

| DMSO | 55 mg/mL | 178.13 mM | Sonication is recommended. |

| In Vivo Formulation | 2 mg/mL | 6.48 mM | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Sonication is recommended. Solvents should be added sequentially. |

In Vitro Efficacy of Liarozole

| Cell Line / System | IC50 / Effective Concentration | Effect | Reference |

| MCF-7 Cells | 10 µM | 35% inhibition of cell proliferation | |

| Mesenchymal Cells | 1 µM | Complete inhibition of chondrogenesis | |

| Hamster Liver Microsomes | 2.2 µM | Inhibition of retinoic acid metabolism | |

| Rat Liver Homogenate | 0.14 µM | Inhibition of retinoic acid metabolism | |

| Dunning Prostate Cancer Homogenate | 0.26 µM | Inhibition of retinoic acid metabolism | |

| Hamster Liver Microsomes | 1.3 µM | Inhibition of 4-keto-all-trans-retinoic acid metabolism |

Signaling Pathway

Liarozole's primary mechanism of action is the inhibition of CYP26 enzymes, which are responsible for the catabolism of all-trans-retinoic acid (atRA). This inhibition leads to an accumulation of intracellular atRA, which can then bind to Retinoic Acid Receptors (RARs). The RARs form heterodimers with Retinoid X Receptors (RXRs), and this complex binds to Retinoic Acid Response Elements (RAREs) on DNA, thereby modulating the transcription of target genes involved in cell differentiation, proliferation, and apoptosis.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Tare a sterile microcentrifuge tube on an analytical balance.

-

Carefully weigh out the desired amount of this compound powder. For a 10 mM stock solution, you will need the appropriate mass based on the molecular weight of your specific this compound salt.

-

Add the corresponding volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM.

-

Vortex the solution vigorously until the powder is completely dissolved.

-

If necessary, sonicate the tube for 5-10 minutes in a water bath sonicator to aid dissolution.

-

Visually inspect the solution to ensure no particulate matter remains.

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light.

Protocol 2: Dilution of this compound for Cell Culture Experiments

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed (37°C) complete cell culture medium

-

Sterile microcentrifuge tubes

Procedure:

-

Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Perform serial dilutions in pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.

-

Intermediate Dilution (optional but recommended for accuracy): Add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed medium to create a 100 µM intermediate solution. Mix gently.

-

Final Dilution: Add the required volume of the stock or intermediate solution to the cell culture medium in your experimental plate. For instance, add 10 µL of a 1 mM intermediate solution to 1 mL of medium for a final concentration of 10 µM.

-

-

Gently swirl the plate to ensure even distribution of the compound.

-

Always include a vehicle control in your experiment, which contains the same final concentration of DMSO as the treated cells. For most cell lines, the final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

Experimental Workflow

The following diagram illustrates a general workflow for an in vitro cell-based assay using this compound.

Troubleshooting

Issue: Precipitate forms upon dilution of the DMSO stock solution in aqueous media.

Cause: Liarozole has lower solubility in aqueous solutions compared to DMSO. Rapid dilution can cause it to crash out of solution.

Solution:

-

Ensure the final DMSO concentration in the culture medium is as low as possible while maintaining Liarozole solubility.

-

Prepare an intermediate dilution in culture medium as described in Protocol 2.

-

Warm the cell culture medium to 37°C before adding the Liarozole solution.

-

Add the Liarozole solution to the medium dropwise while gently swirling.

Issue: No observable effect of Liarozole treatment.

Possible Causes & Solutions:

-

Compound Instability: Ensure proper storage of stock solutions (protected from light, appropriate temperature, and aliquoted to avoid freeze-thaw cycles). Liarozole stability in culture media can be influenced by media components, pH, and light exposure.

-

Incorrect Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and endpoint.

-

Cell Line Specificity: The target enzyme, CYP26, may not be expressed or may be present at very low levels in your chosen cell line. Verify CYP26 expression using techniques like qPCR or Western blotting.

-

Low Endogenous Retinoic Acid: The effect of Liarozole is dependent on the presence of endogenous retinoic acid. If the basal levels are too low, the inhibitory effect on its metabolism may not produce a significant downstream phenotype.

By following these detailed protocols and considering the provided data, researchers can confidently prepare and utilize this compound solutions to investigate its effects in various laboratory models.

References

High-performance liquid chromatography (HPLC) analysis of Liarozole Fumarate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liarozole, an imidazole-based compound, is a potent inhibitor of the cytochrome P450 (CYP) enzyme system, specifically the CYP26 family. By inhibiting these enzymes, Liarozole blocks the metabolism of all-trans-retinoic acid (atRA), leading to increased endogenous levels of atRA in various tissues. This mechanism of action makes Liarozole a compound of interest for therapeutic applications in dermatology and oncology.

High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and reliable technique for the quantitative analysis of pharmaceutical compounds. This document provides a detailed application note and a proposed protocol for the analysis of Liarozole Fumarate in bulk drug and pharmaceutical formulations using a Reverse-Phase HPLC (RP-HPLC) method. While a specific validated method for this compound is not extensively documented in public literature, the following protocol is based on established analytical principles for similar imidazole-containing compounds and fumarate salts.

Signaling Pathway of Liarozole's Action

Liarozole's primary mechanism involves the inhibition of CYP26 enzymes, which are responsible for the catabolism of all-trans-retinoic acid (atRA). This inhibition leads to an accumulation of endogenous atRA, which can then bind to retinoic acid receptors (RARs). The RARs form heterodimers with retinoid X receptors (RXRs), and this complex binds to retinoic acid response elements (RAREs) on the DNA, thereby modulating the transcription of target genes involved in cell differentiation, proliferation, and apoptosis.[1]

Caption: Liarozole Signaling Pathway

Experimental Workflow for HPLC Analysis

The following diagram outlines the general workflow for the HPLC analysis of this compound from a solid dosage form.

References

Application Notes and Protocols for Liarozole Fumarate in Prostate Cancer Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liarozole Fumarate is an imidazole-based compound that functions as a potent retinoic acid metabolism-blocking agent (RAMBA). Its primary mechanism of action is the inhibition of the cytochrome P450 enzyme CYP26A1, which is responsible for the catabolism of all-trans-retinoic acid (ATRA). By blocking this enzyme, Liarozole leads to an accumulation of endogenous ATRA within tumor cells. This increase in intracellular ATRA promotes cellular differentiation and apoptosis, thereby exerting anti-tumor effects. These properties have made Liarozole a compound of significant interest in preclinical and clinical prostate cancer research.

This document provides detailed application notes and protocols for the use of this compound in prostate cancer xenograft models, summarizing key quantitative data and outlining experimental methodologies.

Data Presentation

The following tables summarize the quantitative data from preclinical studies of Liarozole in prostate cancer models.

Table 1: Effect of Liarozole on Tumor Weight in Dunning AT-6sq Rat Prostate Carcinoma Xenografts

| Treatment Group | Dose (mg/kg, b.i.d.) | Mean Tumor Weight (g) | % Inhibition |

| Control | Vehicle | 5.8 ± 0.7 | - |

| Liarozole | 7.5 | 4.5 ± 0.6 | 22.4 |

| Liarozole | 15 | 3.9 ± 0.5 | 32.8 |

| Liarozole | 30 | 2.9 ± 0.4 | 50.0 |

| Liarozole | 60 | 2.1 ± 0.3 | 63.8 |

| Liarozole | 80 | 1.9 ± 0.3* | 67.2 |

| Statistically significant reduction in tumor weight. |

Table 2: Qualitative Summary of Liarozole Efficacy in Human Prostate Cancer Xenograft Models

| Xenograft Model | Cell Line | Key Findings |

| Subcutaneous & Bone Metastasis | PC-3ML-B2 (human) | Reduced subcutaneous and bone metastasis tumor growth. |

| Subcutaneous | Dunning-G (rat, androgen-dependent) | Reduced tumor growth. |

| Subcutaneous | Dunning MatLu (rat, androgen-independent) | Reduced tumor growth. |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Prostate Cancer Cells

The primary mechanism of Liarozole involves the potentiation of the endogenous retinoic acid signaling pathway. By inhibiting CYP26A1, Liarozole prevents the degradation of all-trans-retinoic acid (ATRA). The elevated intracellular ATRA levels lead to the activation of retinoic acid receptors (RAR) and retinoid X receptors (RXR), which form heterodimers. These RAR/RXR heterodimers then translocate to the nucleus and bind to retinoic acid response elements (RAREs) on the DNA, modulating the transcription of target genes involved in cell differentiation, proliferation, and apoptosis.

Caption: Liarozole inhibits CYP26A1, increasing intracellular ATRA levels and promoting anti-tumor gene transcription.

Experimental Workflow for a Prostate Cancer Xenograft Study

A typical workflow for assessing the efficacy of this compound in a prostate cancer xenograft model involves several key stages, from cell culture and implantation to drug administration and endpoint analysis.

Caption: Workflow for a typical prostate cancer xenograft study with this compound.

Experimental Protocols

Protocol 1: Liarozole Treatment of PC-3ML-B2 Prostate Cancer Xenografts in SCID Mice

This protocol is designed for evaluating the efficacy of this compound on an androgen-independent human prostate cancer xenograft model.

1. Materials:

-

Cell Line: PC-3ML-B2 human prostate carcinoma cells.

-

Animals: Male SCID (Severe Combined Immunodeficiency) mice, 6-8 weeks old.

-

This compound: Research-grade.

-

Vehicle: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water.

-

Matrigel: Basement membrane matrix.

-

Cell Culture Media: Appropriate for PC-3ML-B2 cells (e.g., RPMI-1640 with 10% FBS).

-

Other Reagents: Trypsin-EDTA, PBS (Phosphate-Buffered Saline).

-

Equipment: Calipers, oral gavage needles, syringes, sterile surgical tools.

2. Cell Culture and Preparation:

-

Culture PC-3ML-B2 cells in T-75 flasks until they reach 80-90% confluency.

-

Harvest the cells using Trypsin-EDTA and wash them twice with sterile PBS.

-

Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2 x 10^7 cells/mL. Keep the cell suspension on ice.

3. Tumor Implantation:

-

Anesthetize the SCID mice using a suitable anesthetic (e.g., isoflurane).

-

Inject 100 µL of the cell suspension (2 x 10^6 cells) subcutaneously into the right flank of each mouse.

-

Monitor the mice for tumor growth by palpating the injection site twice weekly.

4. Liarozole Formulation and Administration:

-

Prepare a stock solution of this compound in the HPβCD vehicle. The final concentration should allow for the administration of the desired dose (e.g., 40 mg/kg) in a volume of 100-200 µL.

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into a treatment group and a vehicle control group.

-

Administer Liarozole (40 mg/kg) or vehicle control to the respective groups daily via oral gavage.

-

Continue the treatment for a predetermined period (e.g., 21 consecutive days).

5. Monitoring and Endpoints:

-

Measure tumor dimensions (length and width) with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight and overall health of the mice 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analyses (e.g., histology, biomarker analysis).

Protocol 2: General Protocol for DU-145 or PC-3 Prostate Cancer Xenografts

This protocol provides a general framework that can be adapted for other common androgen-independent prostate cancer cell lines.

1. Materials:

-

Cell Lines: DU-145 or PC-3 human prostate carcinoma cells.

-

Animals: Male athymic nude mice, 6-8 weeks old.

-

Other materials: As listed in Protocol 1.

2. Cell Culture and Preparation:

-

Culture DU-145 or PC-3 cells in their recommended media to 80-90% confluency.

-

Harvest the cells and prepare a cell suspension in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-2 x 10^7 cells/mL.

3. Tumor Implantation:

-

Anesthetize the nude mice.

-

Inject 100 µL of the cell suspension (1-2 x 10^6 cells) subcutaneously into the flank.

4. Drug Administration and Monitoring:

-

Follow the randomization, drug formulation, administration, and monitoring steps as outlined in Protocol 1, adjusting the Liarozole dose as required based on preliminary studies or literature.

Conclusion

This compound has demonstrated significant anti-tumor activity in various preclinical prostate cancer xenograft models. Its mechanism of action, centered on the inhibition of retinoic acid metabolism, presents a compelling therapeutic strategy. The protocols and data presented here provide a comprehensive resource for researchers and drug development professionals investigating the potential of Liarozole in the treatment of prostate cancer. Careful consideration of the specific cell line and animal model is crucial for the successful design and execution of these in vivo studies.

Application Notes and Protocols: Gene Expression Analysis in Response to Liarozole Fumarate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liarozole Fumarate is an imidazole-based compound that functions as a potent inhibitor of cytochrome P450 enzymes, particularly CYP26A1. This enzyme is primarily responsible for the catabolism of all-trans-retinoic acid (atRA), a biologically active metabolite of vitamin A that plays a crucial role in cell differentiation, proliferation, and apoptosis. By inhibiting CYP26A1, liarozole leads to an increase in intracellular concentrations of atRA, thereby amplifying endogenous retinoid signaling pathways. This "retinoid-sparing" effect underlies its therapeutic potential in various dermatological conditions and oncology. These application notes provide a comprehensive overview of the methodologies to analyze gene expression changes induced by this compound, present quantitative data from relevant studies, and offer detailed protocols for experimental workflows.

Mechanism of Action: Retinoic Acid Signaling Pathway

Liarozole's primary mechanism of action is the inhibition of CYP26A1, a key enzyme in the degradation of all-trans-retinoic acid (atRA). This inhibition results in an accumulation of intracellular atRA. Subsequently, atRA binds to the retinoic acid receptor (RAR) which then forms a heterodimer with the retinoid X receptor (RXR). This RAR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to downstream cellular effects.

Application Notes and Protocols: Liarozole Fumarate in Combination Therapies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liarozole Fumarate is an imidazole-based compound that functions as a potent inhibitor of cytochrome P450 enzymes, primarily CYP26A1, which is responsible for the catabolism of all-trans-retinoic acid (atRA). By blocking this metabolic pathway, Liarozole increases the intracellular concentrations of endogenous atRA, effectively amplifying retinoid signaling. This "retinoid-sparing" effect has positioned Liarozole as a promising agent in the treatment of various dermatological and oncological conditions. These application notes provide detailed protocols and summarize available data for the use of this compound in combination with other therapeutic agents, with a focus on retinoids and anti-estrogen therapy.

This compound in Combination with All-Trans-Retinoic Acid (atRA)

The combination of Liarozole with atRA is the most studied therapeutic strategy, aiming to enhance the efficacy of atRA by preventing its degradation.

Data Presentation: In Vitro Synergistic Effects

The synergistic anti-proliferative effects of Liarozole and atRA have been demonstrated in various cancer cell lines.

| Cell Line | Cancer Type | Agent | IC50 (Single Agent) | Combination Effect | Reference |

| MCF-7 | Breast Cancer | all-trans-retinoic acid | 2 x 10⁻⁸ M | Liarozole (10⁻⁶ M) + atRA (10⁻⁸ M) showed a greater anti-proliferative effect than 10⁻⁷ M atRA alone.[1] | [1] |

| MCF-7 | Breast Cancer | Liarozole | 35% inhibition at 10⁻⁵ M | >10-fold enhancement of atRA's anti-proliferative effect.[1] | [1] |

| DU145 | Prostate Cancer | Retinoic Acid | 18% growth inhibition | Liarozole + RA significantly amplified the pro-apoptotic actions of RA. |

Data Presentation: In Vivo Pharmacokinetic Modulation

Liarozole has been shown to counteract the auto-induction of atRA metabolism, thereby increasing its plasma exposure.[2]

| Co-administered Agent | Species | Liarozole Dose | Effect on Co-administered Agent's Pharmacokinetics | Reference |

| all-trans-Retinoic Acid | Human | 300 mg | Partially reversed the decline in atRA AUC. Day 1 AUC: 504 ng·h/mL; Day 28 AUC: 132 ng·h/mL; Day 29 AUC with Liarozole: 243 ng·h/mL. | |

| Endogenous atRA | Rat | 5 mg/kg p.o. | Increased plasma atRA from <0.5 ng/mL to 1.4 ± 0.1 ng/mL. | |

| Endogenous atRA | Rat | 20 mg/kg p.o. | Increased plasma atRA from <0.5 ng/mL to 2.9 ± 0.1 ng/mL. |

Experimental Protocols

This protocol is based on the methodology for assessing the anti-proliferative effects of Liarozole in combination with atRA on cancer cell lines.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

all-trans-retinoic acid (atRA)

-

96-well plates

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of Liarozole and atRA in culture medium. Remove the overnight medium from the cells and replace it with medium containing the single agents or their combinations. Include vehicle-treated control wells.

-

Incubation: Incubate the plates for the desired duration (e.g., 9 days), replacing the treatment media every 2-3 days.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 values.

Visualization

References

- 1. Effects of liarozole, a new antitumoral compound, on retinoic acid-induced inhibition of cell growth and on retinoic acid metabolism in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Liarozole, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Assaying CYP26 Inhibition by Liarozole Fumarate in vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

All-trans retinoic acid (atRA), a biologically active metabolite of vitamin A, is a critical signaling molecule that governs a multitude of cellular processes, including differentiation, proliferation, and apoptosis.[1][2] The intracellular concentration of atRA is tightly regulated through a balance of its synthesis by retinaldehyde dehydrogenases (RALDHs) and its catabolism, primarily mediated by the cytochrome P450 family 26 (CYP26) enzymes.[1][2][3] The CYP26 family consists of three isoforms: CYP26A1, CYP26B1, and CYP26C1, which hydroxylate atRA to more polar, inactive metabolites, thereby controlling its signaling activity. Dysregulation of atRA signaling has been implicated in various pathologies, including cancer and dermatological disorders. Consequently, inhibition of CYP26 enzymes presents a promising therapeutic strategy to enhance endogenous atRA levels and potentiate its beneficial effects.

Liarozole Fumarate is a potent, imidazole-based inhibitor of CYP enzymes, with notable activity against the CYP26 family. By blocking the metabolic degradation of atRA, Liarozole effectively elevates intracellular atRA concentrations, leading to the modulation of retinoid-responsive genes. This "retinoid-sparing" effect underlies its investigation for the treatment of various conditions. These application notes provide detailed protocols for assaying the inhibitory activity of this compound against CYP26 enzymes in vitro, offering valuable tools for researchers in drug discovery and development.

Data Presentation

The inhibitory potency of Liarozole against CYP26 enzymes is typically quantified by its half-maximal inhibitory concentration (IC50). The following tables summarize the reported IC50 values for Liarozole against different CYP26 isoforms and other relevant CYPs from various in vitro studies.

Table 1: IC50 Values of Liarozole against CYP26 Isoforms

| CYP Isoform | Enzyme Source | Substrate | IC50 (µM) | Reference |

| CYP26A1 | Recombinant Human | All-trans-retinoic acid | 0.98 | |

| CYP26A1 | Recombinant Human | 9-cis-retinoic acid | 2.1 | |

| CYP26 (general) | Rat liver homogenates | All-trans-retinoic acid | 0.14 | |

| CYP26 | Hamster liver microsomes | All-trans-retinoic acid | 0.2 - 86 |

Table 2: IC50 Values of Liarozole against Other CYP Isoforms

| CYP Isoform | Enzyme Source | IC50 (µM) | Reference |

| CYP3A4 | Recombinant Human Enzyme | 1.22 | |

| CYP2C8 | Recombinant Human Enzyme | 1.33 |

Signaling Pathway

The following diagram illustrates the role of CYP26 in the retinoic acid signaling pathway and the mechanism of inhibition by Liarozole.

References

Application Notes and Protocols for Studying the Effects of Liarozole Fumarate on Skin Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liarozole Fumarate is an imidazole-based compound that functions as a potent inhibitor of the cytochrome P450 (CYP) enzyme system, specifically the CYP26 family of enzymes responsible for the metabolism of all-trans-retinoic acid (atRA).[1][2][3] By blocking the degradation of endogenous atRA, this compound effectively increases the intracellular and plasma concentrations of this vital signaling molecule. This mechanism of action imparts retinoid-mimetic effects, making it a compound of significant interest for the treatment of various dermatological conditions characterized by abnormal keratinocyte proliferation and differentiation, such as psoriasis and ichthyosis.[2][3]

These application notes provide a comprehensive guide for studying the effects of this compound on in vitro 3D human skin models. The following sections detail the underlying signaling pathways, experimental workflows, and specific protocols for assessing the impact of this compound on skin morphology, cell proliferation, and the expression of key differentiation markers.

Mechanism of Action: Retinoic Acid Signaling Pathway

This compound's primary effect is the potentiation of the endogenous retinoic acid signaling pathway. By inhibiting CYP26 enzymes, it prevents the catabolism of atRA, leading to its accumulation in the skin. The elevated levels of atRA then bind to and activate nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This receptor activation leads to the modulation of gene expression, influencing key cellular processes in keratinocytes.

Data Presentation

The following tables summarize the key quantitative data regarding the effects of this compound.

Table 1: Inhibitory Activity of this compound on Cytochrome P450 Enzymes

| Enzyme | System | IC50 (µM) | Reference |

| CYP26A1 | Recombinant Human Enzyme | 0.44 - 7 | |

| CYP26B1 | Recombinant Human Enzyme | 0.44 - 7 | |

| CYP3A4 | Recombinant Human Enzyme | 1.22 | |

| CYP2C8 | Recombinant Human Enzyme | 1.33 |

Table 2: Effect of this compound on Endogenous All-Trans-Retinoic Acid (atRA) Levels in Skin

| Treatment | Duration | atRA Concentration (ng/g wet wt) | Fold Change vs. Vehicle | Reference |

| Vehicle | 18 hours | Not Detectable | - | |

| 3% Liarozole | 18 hours | 19 ± 5 | Significant Increase | |

| Vehicle | 48 hours | Not Detectable | - | |

| 3% Liarozole | 48 hours | 6 ± 2 | - |

Table 3: Modulation of Gene Expression in Human Epidermis by this compound

| Gene | Treatment | Change in mRNA Expression | Reference |

| KRT2 | Oral Liarozole (75 or 150 mg/day) for 4 weeks | Significant Decrease | |

| TNF-α | Oral Liarozole (75 or 150 mg/day) for 4 weeks | Significant Decrease | |

| KRT4 | Oral Liarozole (75 or 150 mg/day) for 4 weeks | Trend towards Increased Expression | |

| CYP26A1 | Oral Liarozole (75 or 150 mg/day) for 4 weeks | Trend towards Increased Expression | |

| HBEGF | Liarozole with 1nM atRA in RHE | Significant Increase relative to control | |

| CYP26A1 | Liarozole with 1nM atRA in RHE | Potentiation compared to 1nM atRA alone |

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on 3D human skin models.

Experimental Workflow

Protocol 1: Topical Application of this compound on 3D Reconstructed Human Epidermis (RHE)

Objective: To assess the dose-dependent effects of topically applied this compound on the morphology and cellular markers of a 3D RHE model.

Materials:

-

3D Reconstructed Human Epidermis (RHE) models (e.g., EpiDerm™, SkinEthic™)

-

This compound

-

Suitable vehicle (e.g., acetone, ethanol, or a cream base)

-

Phosphate-Buffered Saline (PBS)

-

Culture medium as per the RHE model manufacturer's instructions

-

Formalin (10% neutral buffered)

-

Paraffin

Procedure:

-

Preparation of Test Substance: Dissolve this compound in the chosen vehicle to prepare a stock solution. Further dilute the stock to achieve a range of final concentrations for dose-response analysis (e.g., 1 µM, 10 µM, 100 µM). A vehicle-only control should be prepared.

-

Acclimatization of RHE Models: Upon receipt, place the RHE models in a sterile culture dish with the manufacturer-recommended culture medium and acclimatize in a humidified incubator at 37°C with 5% CO₂ for at least 1 hour.

-

Topical Application: Carefully apply a small, defined volume (e.g., 20-50 µL) of the this compound dilutions or vehicle control onto the surface of the RHE models. Ensure even distribution.

-

Incubation: Return the treated RHE models to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Tissue Harvesting and Fixation: At the end of the treatment period, wash the RHE models with PBS. For histological analysis, fix the tissues in 10% neutral buffered formalin for at least 24 hours.

-

Paraffin Embedding and Sectioning: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin. Cut 4-5 µm sections for subsequent staining.

Protocol 2: Analysis of Epidermal Morphology and Thickness

Objective: To quantify changes in epidermal thickness and observe morphological alterations in response to this compound treatment.

Materials:

-

Paraffin-embedded sections of RHE models

-

Hematoxylin and Eosin (H&E) staining reagents

-

Microscope with a calibrated eyepiece or imaging software

Procedure:

-

H&E Staining: Deparaffinize and rehydrate the tissue sections. Stain with Hematoxylin and Eosin using a standard protocol.

-

Microscopic Examination: Observe the stained sections under a light microscope. Qualitatively assess for changes in epidermal stratification, keratinization, and cellular morphology.

-

Epidermal Thickness Measurement: Using a calibrated eyepiece or imaging software, measure the thickness of the epidermis from the basal layer to the top of the granular layer at multiple, randomly selected points for each sample. Calculate the average thickness for each treatment group.

Protocol 3: Assessment of Keratinocyte Proliferation (Ki67 Staining)

Objective: To evaluate the effect of this compound on the proliferation of basal keratinocytes.

Materials:

-

Paraffin-embedded sections of RHE models

-

Anti-Ki67 primary antibody

-

Appropriate secondary antibody and detection system (e.g., HRP-DAB or fluorescent)

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Hematoxylin (for counterstaining in chromogenic detection)

-

Mounting medium

Procedure:

-

Immunohistochemistry: Deparaffinize, rehydrate, and perform antigen retrieval on the tissue sections.

-

Block endogenous peroxidase activity and non-specific binding.

-

Incubate with the primary anti-Ki67 antibody.

-

Incubate with the appropriate secondary antibody and detection reagents.

-

Counterstain with hematoxylin if using a chromogenic detection method.

-

Dehydrate, clear, and mount the sections.

-

Quantification: Count the number of Ki67-positive nuclei in the basal layer and the total number of basal cells. Express the result as a proliferation index (percentage of Ki67-positive cells).

Protocol 4: Analysis of Keratinocyte Differentiation Markers (Involucrin and Loricrin)

Objective: To determine the effect of this compound on the expression of early (involucrin) and late (loricrin) differentiation markers in keratinocytes.

A. Immunofluorescence Staining

Materials:

-

Paraffin-embedded sections of RHE models

-

Primary antibodies: anti-involucrin and anti-loricrin

-

Fluorescently-labeled secondary antibodies

-

DAPI for nuclear counterstaining

-

Antigen retrieval solution

-

Mounting medium

Procedure:

-

Follow the initial steps of deparaffinization, rehydration, and antigen retrieval as in Protocol 3.

-

Block non-specific binding.

-

Incubate with the primary antibodies (anti-involucrin or anti-loricrin).

-

Incubate with the corresponding fluorescently-labeled secondary antibodies.

-

Counterstain with DAPI.

-

Mount the sections with an anti-fade mounting medium.

-

Imaging: Visualize the staining using a fluorescence microscope. Capture images for each treatment group.

B. Western Blot Analysis

Materials:

-

Treated RHE models

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein assay reagents (e.g., BCA or Bradford)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-involucrin, anti-loricrin, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Homogenize the RHE models in lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Immunodetection: Block the membrane and incubate with the primary antibodies.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Densitometry: Quantify the band intensities and normalize the expression of involucrin and loricrin to the loading control.

Protocol 5: Quantification of All-Trans-Retinoic Acid (atRA) by HPLC

Objective: To measure the concentration of atRA in RHE models following treatment with this compound.

Materials:

-

Treated RHE models

-

Homogenization buffer

-

Organic solvents for extraction (e.g., hexane, ethyl acetate)

-

HPLC system with a UV or mass spectrometry (MS) detector

-

C18 reverse-phase HPLC column

-

Mobile phase (e.g., acetonitrile/water/acetic acid gradient)

-

atRA standard for calibration curve

Procedure:

-

Sample Preparation: Homogenize the RHE models in an appropriate buffer.

-

Extraction: Perform a liquid-liquid extraction of retinoids from the homogenate using organic solvents. Evaporate the organic phase to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small volume of the mobile phase.

-

HPLC Analysis: Inject the reconstituted sample into the HPLC system. Separate the retinoids using a C18 column and a suitable mobile phase gradient.

-

Quantification: Detect atRA using a UV or MS detector. Quantify the concentration by comparing the peak area to a standard curve generated with known concentrations of atRA.

Conclusion

This compound presents a compelling therapeutic approach for skin disorders by modulating the endogenous retinoic acid pathway. The protocols detailed in these application notes provide a robust framework for researchers to investigate the efficacy and mechanism of action of this compound in physiologically relevant 3D human skin models. The quantitative data and visualization tools offered herein are intended to facilitate further preclinical research and drug development in this promising area of dermatology.

References

- 1. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The effects of oral liarozole on epidermal proliferation and differentiation in severe plaque psoriasis are comparable with those of acitretin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Liarozole Fumarate in Psoriasis Research Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Liarozole Fumarate in psoriasis research, summarizing clinical findings and providing detailed protocols for preclinical evaluation in established research models.

Introduction

Liarozole is an imidazole-containing compound that acts as a potent inhibitor of the cytochrome P450-mediated metabolism of all-trans retinoic acid (RA).[1] By blocking the CYP26 enzymes responsible for RA catabolism, Liarozole increases the endogenous levels of RA in tissues such as the skin.[2][3] This elevation of RA mimics the effects of treatment with synthetic retinoids, which are known to modulate epidermal proliferation and differentiation, making Liarozole a compound of interest for the treatment of hyperproliferative skin disorders like psoriasis.[1][4]

Mechanism of Action

Liarozole's primary mechanism of action is the inhibition of the 4-hydroxylation of all-trans-retinoic acid, a key step in its degradation. This leads to an accumulation of endogenous RA within the keratinocytes. The increased levels of RA then bind to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This complex then binds to retinoic acid response elements (RAREs) on the DNA, modulating the transcription of target genes involved in cellular differentiation and proliferation. In the context of psoriasis, this helps to normalize the aberrant keratinocyte function that characterizes the disease.

Data Presentation

The efficacy of this compound has been evaluated in several clinical trials for plaque psoriasis and palmoplantar pustular psoriasis. The quantitative data from these studies are summarized below.

Table 1: Efficacy of Oral Liarozole in Plaque Psoriasis

| Study Type | Dosage | Duration | Key Efficacy Endpoint | Result | Reference |

| Open-label | 75 mg b.i.d., may increase to 150 mg b.i.d. | 12 weeks | Mean PASI Score Reduction | 45% at week 4, 69% at week 8, 77% at week 12 | |

| Dose-ranging, double-blind, placebo-controlled | 50 mg/day | 12 weeks | Mean PASI Score Change | From 17.4 to 13.8 | |

| Dose-ranging, double-blind, placebo-controlled | 75 mg/day | 12 weeks | Mean PASI Score Change | From 17.5 to 14.5 | |

| Dose-ranging, double-blind, placebo-controlled | 150 mg/day | 12 weeks | Mean PASI Score Change | From 15.8 to 8.8 (p < 0.001 vs. placebo) | |

| Dose-ranging, double-blind, placebo-controlled | Placebo | 12 weeks | Mean PASI Score Change | From 15.9 to 15.4 |

b.i.d. = twice daily; PASI = Psoriasis Area and Severity Index.

Table 2: Efficacy of Oral Liarozole in Palmoplantar Pustular Psoriasis (PPP)

| Study Type | Dosage | Duration | Key Efficacy Endpoint | Liarozole Group | Placebo Group | P-value | Reference |

| Double-blind, placebo-controlled | 75 mg b.i.d. | 12 weeks | Median PPP Area and Severity Index | 3.0 (range 1.8-14.1) | 12.1 (range 5-18) | 0.02 | |

| Double-blind, placebo-controlled | 75 mg b.i.d. | 12 weeks | Median Number of Fresh Pustules | 2 (range 0-18) | 38 (range 2-75) | 0.006 |

Table 3: Effect of Oral Liarozole on Psoriasis Biomarkers

| Treatment | Duration | Biomarker | Effect | Reference |

| Liarozole | 12 weeks | Ki-67 (Epidermal Proliferation) | Significant Decrease | |

| Liarozole | 12 weeks | Cytokeratin 16 (Abnormal Differentiation) | Significant Decrease | |

| Liarozole | 12 weeks | Neutrophil Infiltration (Inflammation) | Significant Decrease |

Experimental Protocols

While extensive preclinical data on Liarozole in specific psoriasis models are not widely published, the following protocols are based on established methodologies for evaluating anti-psoriatic compounds.

Protocol 1: Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice (Suggested Protocol)

This protocol describes a standard method for inducing a psoriasis-like phenotype in mice and a proposed workflow for evaluating the efficacy of this compound.

Methodology:

-

Animal Model: BALB/c or C57BL/6 mice (8-12 weeks old) are commonly used.

-

Acclimatization: House animals for at least one week under standard conditions before the experiment.

-

Induction of Psoriasis:

-

Anesthetize the mice and shave a designated area on the back.

-

Apply 62.5 mg of 5% imiquimod cream (Aldara™) topically to the shaved back skin daily for 6 consecutive days.

-

-

Treatment Protocol:

-

Vehicle Group: Administer the vehicle (e.g., corn oil) by oral gavage daily.

-

This compound Groups: Administer this compound, dissolved in the vehicle, by oral gavage at desired dose levels (e.g., 5 mg/kg and 20 mg/kg) daily.

-

Positive Control Group (Optional): Administer a known anti-psoriatic agent (e.g., methotrexate) to validate the model.

-

-

Efficacy Evaluation:

-

Clinical Scoring: Score the severity of erythema, scaling, and skin thickness daily using a Psoriasis Area and Severity Index (PASI)-like scale (0-4 for each parameter).

-

Body Weight: Monitor body weight daily as an indicator of systemic toxicity.

-

-

Endpoint Analysis (Day 8):

-

Euthanize mice and collect the treated skin and spleen.

-

Histology: Fix skin samples in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to measure epidermal thickness (acanthosis).

-

Immunohistochemistry: Stain skin sections for markers of proliferation (Ki-67) and abnormal differentiation (Cytokeratin 16).

-

Gene Expression: Isolate RNA from skin samples and perform qPCR to analyze the expression of key psoriatic cytokines (e.g., IL-17, IL-23).

-

Protocol 2: In Vitro Reconstructed Human Epidermis (RHE) Psoriasis Model

This protocol provides a framework for evaluating the direct effects of this compound on keratinocytes in a 3D culture system that mimics the psoriatic epidermis.

Methodology:

-

Model System: Utilize commercially available reconstructed human epidermis models (e.g., EpiDerm™, SkinEthic™ RHE) or create them in-house using primary human keratinocytes.

-

Induction of Psoriatic Phenotype:

-

Culture the RHE models in the presence of a pro-inflammatory cytokine cocktail relevant to psoriasis (e.g., IL-17A, IL-22, TNF-α, IL-1α, IL-6) for 48-72 hours to induce a psoriasis-like phenotype. This is characterized by increased expression of biomarkers like S100A7, KRT16, and DEFB4.

-

-

Treatment Protocol:

-

Following induction, treat the RHE models with varying concentrations of this compound added to the culture medium. Include a vehicle control and a positive control (e.g., a synthetic retinoid).

-

Incubate for an additional 24-48 hours.

-

-

Endpoint Analysis:

-

Histology: Fix and section the RHE for H&E staining to assess epidermal morphology and thickness.

-

Immunohistochemistry/Immunofluorescence: Stain for Ki-67 to assess proliferation and for differentiation markers such as Keratin 10 (normal differentiation) and Keratin 16 (hyperproliferative differentiation).

-

Gene Expression Analysis: Perform qPCR or RNA-seq to analyze changes in the expression of psoriasis-associated genes.

-

Protein Analysis: Collect the culture medium to measure secreted cytokines and chemokines (e.g., IL-8) via ELISA.

-

Conclusion

This compound has demonstrated clinical efficacy in the treatment of psoriasis by modulating the retinoic acid signaling pathway. The provided protocols offer a robust framework for further preclinical investigation into its therapeutic potential using established in vivo and in vitro research models. These models are essential for elucidating the precise cellular and molecular mechanisms of Liarozole and for the development of novel retinoid-mimetic therapies for psoriasis.

References

- 1. benchchem.com [benchchem.com]

- 2. Oral liarozole in the treatment of palmoplantar pustular psoriasis: a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Liarozole inhibits human epidermal retinoic acid 4-hydroxylase activity and differentially augments human skin responses to retinoic acid and retinol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. frontierspartnerships.org [frontierspartnerships.org]

Application of Liarozole Fumarate in Ichthyosis Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: Liarozole Fumarate is a potent inhibitor of the cytochrome P450-dependent metabolism of retinoic acid (RA), specifically the 4-hydroxylation of all-trans-retinoic acid (atRA). This inhibition leads to an increase in endogenous levels of retinoic acid in tissues such as the skin.[1] As retinoids are known to modulate keratinocyte proliferation and differentiation, Liarozole has been investigated as a therapeutic agent for disorders of keratinization, including ichthyosis.[1][2] These application notes provide a comprehensive overview of the use of this compound in ichthyosis research, including its mechanism of action, clinical trial data, and detailed experimental protocols.

Mechanism of Action

Liarozole acts as a retinoic acid metabolism blocking agent (RAMBA). By inhibiting the CYP26 family of enzymes, it prevents the breakdown of endogenous all-trans-retinoic acid. The resulting increase in intracellular atRA enhances the activation of retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This complex then binds to retinoic acid response elements (RAREs) on DNA, modulating the transcription of genes involved in epidermal differentiation and proliferation. This retinoid-mimetic effect helps to normalize the process of keratinization that is defective in ichthyosis.

References

Troubleshooting & Optimization

Liarozole Fumarate solubility and stability issues in experimental buffers

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Liarozole Fumarate in experimental buffers. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, detailed experimental protocols, and quantitative data to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: Liarozole is an imidazole-based compound that functions as a retinoic acid metabolism-blocking agent (RAMBA).[1] Its primary mechanism of action is the inhibition of the cytochrome P450 enzyme CYP26, which is responsible for the degradation of all-trans-retinoic acid (atRA).[1] By blocking this metabolic pathway, Liarozole increases the intracellular concentration of endogenous atRA, leading to retinoid-mimetic effects.[1]

Q2: What are the primary solvents for dissolving this compound?

A2: this compound is highly soluble in dimethyl sulfoxide (DMSO).[1] The dihydrochloride salt form is also reported to be soluble in water.[1] For most in vitro applications, preparing a concentrated stock solution in high-purity, anhydrous DMSO is the recommended starting point.

Q3: What are the main factors affecting the stability of this compound in experimental solutions?

A3: The stability of this compound can be influenced by several factors, including:

-

pH: The pH of the buffer can significantly impact the chemical stability of Liarozole.

-

Temperature: Elevated temperatures can accelerate degradation.

-

Light Exposure: Liarozole solutions should be protected from light to prevent photodegradation.

-

Buffer Composition: Components within the buffer, such as certain metal ions or amino acids in cell culture media, could potentially interact with the compound.

Q4: How should I store this compound powder and stock solutions?

A4: For long-term storage, solid this compound should be stored at -20°C. Stock solutions prepared in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months, protected from light. For short-term use, storage at -20°C for up to one month is also acceptable.

Troubleshooting Guide